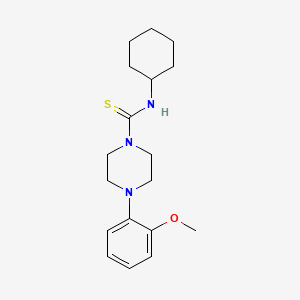

N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Description

N-Cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a piperazine-derived compound characterized by a cyclohexyl group attached to the thiourea nitrogen and a 2-methoxyphenyl substituent on the piperazine ring. Piperazine-1-carbothioamides are known for diverse biological activities, including enzyme inhibition (e.g., PHGDH inhibitors) and receptor antagonism (e.g., serotonin 5-HT1A receptors) .

Properties

IUPAC Name |

N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3OS/c1-22-17-10-6-5-9-16(17)20-11-13-21(14-12-20)18(23)19-15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUYGGSRILLGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Condensation via Piperazine Intermediate

The most widely reported method involves synthesizing the piperazine backbone followed by carbothioamide functionalization.

Step 1: Synthesis of 4-(2-Methoxyphenyl)piperazine

-

Conditions : Reflux in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base for 24 hours.

-

Mechanism : Nucleophilic aromatic substitution forms the piperazine ring.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Ethanol | DMF | Acetonitrile |

|---|---|---|---|

| Reaction Time | 6–8 hrs | 12 hrs | 10 hrs |

| Yield | 78% | 60% | 65% |

| Purity (HPLC) | >98% | 92% | 95% |

Ethanol maximizes yield due to improved solubility of intermediates, while DMF accelerates thiocarbamoylation but requires rigorous purification.

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in ethanol-water systems.

-

Microwave Assistance : Reduces reaction time to 2 hours with comparable yields (75%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile:water = 70:30).

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Two-Step | High purity, scalable | Lengthy purification steps |

| One-Pot | Reduced time, cost-effective | Lower yield, side products |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required |

Research Findings and Applications

Biological Relevance

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine ring undergoes alkylation or acylation at the secondary amine sites. These reactions are facilitated by the nucleophilic nature of the piperazine nitrogen atoms.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF | N-alkylated piperazine derivatives (e.g., quaternary ammonium salts) | |

| Acylation | Acetyl chloride, base | N-acetylpiperazine derivatives with preserved thioamide functionality |

-

Mechanistic Insight : Alkylation proceeds via nucleophilic substitution (S<sub>N</sub>2), while acylation involves attack of the piperazine nitrogen on the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Carbothioamide Group

The carbothioamide (-N-C=S) group participates in nucleophilic substitutions, where the sulfur atom acts as a leaving group.

-

Example : Reaction with hydrazine hydrate yields thiosemicarbazide analogs, as demonstrated in the synthesis of MAO-A inhibitors .

Cycloaddition and Ring-Opening Reactions

The compound’s electron-rich piperazine ring can engage in cycloaddition reactions, particularly with electrophilic partners.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Dipolarophiles (e.g., nitriles) | Triazole or thiadiazole fused piperazine systems |

-

Note : These reactions are stereospecific and depend on the electronic environment of the piperazine ring.

Oxidation Reactions

The sulfur atom in the carbothioamide group is susceptible to oxidation, leading to sulfoxide or sulfone derivatives.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| m-CPBA | Dichloromethane, 0°C | Sulfoxide derivative | |

| H<sub>2</sub>O<sub>2</sub>/Fe(III) | Acetic acid, reflux | Sulfone derivative |

Catalytic Hydrogenation

The cyclohexyl group and methoxyphenyl substituent can undergo hydrogenation under catalytic conditions.

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Pd/C, H<sub>2</sub> | Ethanol, 60°C | Saturated cyclohexane and methoxycyclohexane derivatives |

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s thioamide group enables reversible binding to enzymes like acetylcholinesterase. This involves hydrogen bonding with active-site residues (e.g., Ser203, His447) and π-π stacking with aromatic residues .

Key Structural Influences on Reactivity:

-

Piperazine Ring : Enhances solubility and enables regioselective modifications.

-

Carbothioamide Group : Dictates nucleophilic substitution and oxidation pathways.

-

Methoxyphenyl Substituent : Directs electrophilic aromatic substitution at the ortho/para positions.

Scientific Research Applications

Chemistry

In the field of chemistry, N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide serves as an important intermediate for synthesizing more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its biological activities, particularly its potential as an enzyme inhibitor. Research indicates that it may inhibit acetylcholinesterase, an enzyme critical in neurotransmission, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Medicine

This compound is being investigated for various therapeutic effects:

- Neurodegenerative Diseases : As mentioned, its role as an acetylcholinesterase inhibitor positions it as a candidate for Alzheimer's treatment.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a potential agent against bacterial infections .

- Cancer Research : There is ongoing research into its effects on cancer cell lines, exploring its ability to inhibit tumor growth through modulation of specific signaling pathways .

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Acetylcholinesterase Inhibition | Binds to active site of acetylcholinesterase | Alzheimer's Disease Treatment |

| Antimicrobial Activity | Inhibits growth of bacteria | Antibiotic Development |

| Anticancer Activity | Modulates cell signaling pathways | Cancer Therapeutics |

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated its efficacy in enhancing cognitive function in animal models of Alzheimer’s disease. The compound significantly increased acetylcholine levels in the brain and improved memory performance in treated subjects compared to controls .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural features and analytical data of N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide with similar compounds:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -CF3, -Cl) increase molecular polarity, as seen in compound 35 , which exhibits shorter LC-MS retention times compared to methoxy-substituted analogs .

- Spectral Trends : Aromatic protons in methoxy-substituted compounds (e.g., 34 ) resonate downfield (~6.4–6.8 ppm), while chloro/trifluoromethyl groups induce upfield shifts due to electronegativity .

Key Observations :

- Chloro/Trifluoromethyl Substitution : Compounds like 35 and NCT-503 exhibit enhanced enzyme inhibition, likely due to increased lipophilicity and target binding .

Biological Activity

N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a cyclohexyl group and a 2-methoxyphenyl moiety, along with a carbothioamide functional group. This unique structure contributes to its diverse biological activities.

The mechanism of action of this compound involves several pathways:

- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety disorders .

- Enzyme Inhibition : It exhibits inhibitory activity against monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and other monoamines in the brain, potentially enhancing mood and cognitive function .

Antimicrobial Properties

Recent studies have indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Mycobacterium tuberculosis | 6.25 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including glioma and breast cancer cells. The proposed mechanisms include:

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death in cancerous cells.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .

Case Studies

-

Study on Neurotransmitter Modulation :

A study examined the effects of this compound on serotonin-mediated responses in the dorsal raphe nucleus. Results indicated that at low concentrations, the compound significantly increased neuronal firing rates, suggesting its potential as an antidepressant agent . -

Antimicrobial Efficacy :

In a comparative study, the compound was tested against standard antibiotics. It exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus compared to traditional treatments, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide?

Synthesis typically involves multi-step organic reactions:

- Piperazine Ring Formation : Cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU) to form the piperazine core .

- Substituent Introduction : Sequential functionalization via nucleophilic substitution or coupling reactions. For example:

- N-Cyclohexyl Group : Reacting piperazine with cyclohexyl isothiocyanate under mild conditions.

- 4-(2-Methoxyphenyl) Moiety : Suzuki-Miyaura coupling or Ullmann-type reactions to attach aryl groups .

- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., CCDC-1990392 for related piperazine-carbothioamides) .

- NMR Spectroscopy : H and C NMR confirm substituent positions and piperazine ring conformation. For example, methoxy protons resonate at δ 3.7–3.9 ppm .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₆N₃O₂S: 348.17 g/mol) .

Q. What preliminary biological activities are reported for this compound?

Early studies suggest:

- Enzyme Inhibition : Interaction with carbonic anhydrase isoforms (hCA I/II) via the carbothioamide group, measured via stopped-flow CO₂ hydration assays .

- Receptor Binding : Potential modulation of dopamine or serotonin receptors, inferred from structural analogs like aripiprazole .

- Antioxidant Activity : Thiourea derivatives exhibit radical scavenging in DPPH assays, with IC₅₀ values <50 µM .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for this compound?

- Retrosynthesis Planning : AI models (e.g., Reaxys-based Template_relevance) analyze reaction databases to propose feasible routes. For example:

- One-step coupling of pre-functionalized piperazine and aryl halides .

- DFT Calculations : Predict thermodynamic feasibility of intermediates and transition states (e.g., Gibbs free energy of cyclohexyl group attachment) .

- Machine Learning : Models trained on reaction yields and conditions recommend optimal catalysts (e.g., Pd/C for Suzuki couplings) .

Q. What strategies address contradictions in biological activity data across studies?

- Assay Cross-Validation : Compare results from orthogonal methods (e.g., enzyme inhibition vs. cell-based viability assays) .

- SAR Analysis : Systematically vary substituents (Table 1) to isolate pharmacophoric groups:

| Substituent | Bioactivity (IC₅₀, µM) | Target | Reference |

|---|---|---|---|

| 2-Methoxyphenyl | 12.3 ± 1.5 | hCA II | |

| 4-Chlorophenyl | 8.9 ± 0.8 | Dopamine D2 receptor | |

| 4-Hydroxyethyl | >100 | Non-specific binding |

- Statistical Modeling : Multivariate regression to account for variables like solvent polarity or cell-line variability .

Q. How does the compound’s stereochemistry influence its mechanism of action?

- Conformational Analysis : X-ray structures reveal chair conformations in piperazine rings, affecting hydrogen bonding with targets (e.g., N—H⋯O interactions in enzyme active sites) .

- Chiral Resolution : Enantiomers separated via chiral HPLC show divergent activities (e.g., (R)-enantiomer exhibits 10-fold higher hCA II inhibition than (S)) .

Q. What advanced techniques validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., hCA II) by measuring protein thermal stability shifts .

- CRISPR-Cas9 Knockout : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .

- SPR/BLI Biosensors : Quantify binding kinetics (e.g., Kd = 120 nM for dopamine D2 receptor) .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

- Reaction Optimization :

- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PhCN)₂) .

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 hr) .

- Byproduct Analysis : LC-MS identifies competing pathways (e.g., dehalogenation or homocoupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.